N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-fluorobenzamide
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Overview
Description
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-fluorobenzamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1,2,4-oxadiazole ring: The synthesis begins with the reaction of 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative, such as ethyl chloroformate, under basic conditions to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the 1,2,4-oxadiazole ring.
Coupling with phenyl group: The 1,2,4-oxadiazole intermediate is then coupled with a phenylboronic acid derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.
Introduction of 4-fluorobenzamide group: The final step involves the reaction of the coupled intermediate with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl and 4-fluorobenzamide groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor, altering its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.
Comparison with Similar Compounds
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-fluorobenzamide can be compared with other similar compounds, such as:
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-chlorobenzamide: This compound has a similar structure but with a 4-chlorobenzamide group instead of a 4-fluorobenzamide group. The presence of the chlorine atom may affect its reactivity and biological activity.
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide: This compound features a 4-methylbenzamide group, which may influence its chemical properties and interactions with biological targets.
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-nitrobenzamide: The presence of a nitro group in this compound can significantly alter its electronic properties and reactivity compared to the fluorobenzamide derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that make it a valuable compound for research and development.
Properties
Molecular Formula |
C21H13ClFN3O2 |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H13ClFN3O2/c22-15-9-5-13(6-10-15)19-25-21(28-26-19)17-3-1-2-4-18(17)24-20(27)14-7-11-16(23)12-8-14/h1-12H,(H,24,27) |
InChI Key |
KIXTTWFYVWALHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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